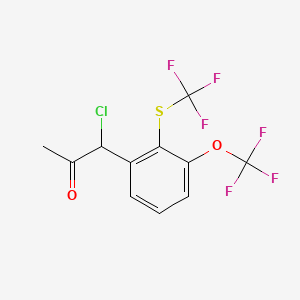

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

Propriétés

Formule moléculaire |

C11H7ClF6O2S |

|---|---|

Poids moléculaire |

352.68 g/mol |

Nom IUPAC |

1-chloro-1-[3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7ClF6O2S/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |

Clé InChI |

PHJGHJATIJMZJE-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC(F)(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Aromatic Substitution and Functional Group Installation

The starting material is usually a suitably substituted phenyl precursor, which undergoes electrophilic aromatic substitution or nucleophilic aromatic substitution to install trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups in the 3- and 2-positions, respectively. These fluorinated groups are typically introduced via specialized reagents such as trifluoromethylthiolating agents or trifluoromethoxylation reagents under controlled conditions.

Introduction of the Benzylic Chloro Group

The benzylic position (carbon adjacent to the aromatic ring) is chlorinated to yield the 1-chloro substituent. This transformation is often achieved by chlorination of the corresponding benzylic alcohol or via direct halogenation using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), under mild conditions to avoid over-chlorination or degradation of sensitive fluorinated groups.

Formation of the Propan-2-one Moiety

The key step involves attaching the propan-2-one (acetyl) group to the chlorinated aromatic intermediate. This is typically accomplished through acylation reactions using reagents such as isopropenyl acetate in the presence of catalytic amounts of copper salts (cuprous or cupric chloride) as catalysts in polar solvents. The reaction conditions are optimized for temperature (20°C to 70°C) and time (30 minutes to 3 hours) to maximize yield.

A representative procedure adapted from related compounds involves:

- Diazotization of the corresponding aniline derivative to form a diazonium salt.

- Reaction of the diazonium salt with isopropenyl acetate catalyzed by cuprous or cupric salts.

- Purification of the crude ketone by bisulfite complexation or vacuum distillation.

This method is supported by patent literature for similar trifluoromethylated phenyl-propan-2-one compounds and is applicable with modifications to the trifluoromethoxy and trifluoromethylthio substituted analogues.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | Sodium nitrite, acid (HCl) | Water | 0-5 | 30 min | Formation of diazonium salt |

| Acylation with isopropenyl acetate | Cuprous/Cupric chloride catalyst | Water/acetone or alcohol mixture | 20-70 | 30 min - 3 h | Catalytic amounts (0.01-0.2 mol equiv) |

| Purification | Bisulfite complexation or vacuum distillation | - | <100 | - | Removes impurities, isolates pure ketone |

The reaction mixture is often stirred and refluxed under inert atmosphere to prevent oxidation or hydrolysis of sensitive groups. The addition of base (e.g., sodium bicarbonate or acetate) helps maintain pH and facilitates the reaction.

Purification Techniques

Purification of the final product is critical due to the presence of closely related side-products and unreacted starting materials. Common purification methods include:

- Formation of bisulfite adducts that selectively bind impurities, allowing separation.

- Vacuum distillation to isolate the pure ketone based on boiling point differences.

- Washing organic layers with water and brine to remove inorganic salts and residual catalysts.

These steps ensure high purity of 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one suitable for further use in research or industrial applications.

Comparative Summary of Preparation Methods

| Aspect | Method Using Diazotization & Isopropenyl Acetate | Alternative Halogenation & Acylation Routes |

|---|---|---|

| Starting Material | 3-(Trifluoromethoxy)-2-(trifluoromethylthio)aniline derivative | Chlorinated phenyl precursors |

| Key Reagents | Sodium nitrite, isopropenyl acetate, CuCl catalyst | Thionyl chloride, acyl chlorides |

| Solvent System | Water/acetone or alcohol mixtures | Organic solvents (e.g., dichloromethane) |

| Temperature Range | 20-70°C | Variable, often reflux temperatures |

| Yield | Moderate (~40-50%) depending on conditions | Variable, often lower due to side reactions |

| Purification | Bisulfite complexation, vacuum distillation | Chromatography, recrystallization |

Research Findings and Notes

- The electron-withdrawing trifluoromethoxy and trifluoromethylthio groups enhance the electrophilic character of the aromatic ring, influencing reactivity during acylation and halogenation steps.

- Copper catalysts (cuprous or cupric salts) are essential for facilitating the coupling of the diazonium intermediate with isopropenyl acetate, improving reaction rates and selectivity.

- Reaction parameters such as solvent polarity, temperature control, and reagent stoichiometry critically affect the yield and purity of the final ketone.

- The compound’s stability necessitates careful temperature control during synthesis and purification to avoid decomposition or side reactions.

- Purification via bisulfite complexation is a reliable method to isolate the ketone from impurities, as demonstrated in related trifluoromethylated ketone syntheses.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes for biological research.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound is compared to three structurally related derivatives (Table 1):

Table 1: Structural Comparison of Chloro-propan-2-one Derivatives

Impact of Substituents on Properties

- Electron-Withdrawing Effects : The trifluoromethylthio (-SCF₃) group is a stronger electron-withdrawing substituent than methylthio (-SCH₃), leading to reduced aromatic ring reactivity in electrophilic substitutions. This enhances stability in synthetic processes .

- Lipophilicity : Trifluoromethoxy (-OCF₃) and trifluoromethylthio groups increase lipophilicity compared to methoxy or methylthio analogs, improving membrane permeability in drug candidates .

Activité Biologique

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the molecular formula . This compound features a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure suggests potential biological activities that merit investigation in various scientific fields, particularly in medicinal chemistry and pharmacology.

The biological activity of 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be attributed to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances lipophilicity and metabolic stability, allowing for effective enzyme and receptor interactions. The chloro group may also participate in halogen bonding, which can influence the compound's biological activity significantly.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown promising antimicrobial properties. For instance, studies have demonstrated that certain trifluoromethyl-substituted salicylanilides exhibit minimum inhibitory concentrations (MIC) below 1 µg/mL against Staphylococcus aureus .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating pathways critical in disease processes. The presence of electron-withdrawing groups like trifluoromethoxy can enhance binding affinity to target enzymes .

Table: Summary of Biological Activities of Related Compounds

Research Studies

- A study published in the Journal of Medicinal Chemistry explored the effects of various trifluoromethyl-substituted compounds on bacterial strains, noting significant antimicrobial activity linked to structural modifications .

- Another research article highlighted the cytotoxic effects of related compounds on human tumor cell lines, indicating that specific substitutions could lead to enhanced tumor-selective cytotoxicity .

- A comprehensive review on FDA-approved drugs containing trifluoromethyl groups discussed their mechanisms and therapeutic applications, emphasizing the importance of such substituents in enhancing drug potency and efficacy .

Q & A

Basic: What are the standard laboratory synthesis protocols for 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one?

Methodological Answer:

The synthesis typically involves condensation of a substituted benzaldehyde derivative with a chloro-trifluoromethyl ketone under basic conditions. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via reactions between 3-chlorobenzaldehyde and trifluoroacetone in ethanol/methanol with NaOH/KOH as a base . Key steps include:

- Reaction Optimization: Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis.

- Purification: Distillation or recrystallization (e.g., hexane/ethyl acetate mixtures) to isolate the product.

- Yield Enhancement: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:ketone).

Table 1: Example Reaction Conditions for Analogous Compounds

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65–75 |

| Base | NaOH | 70 |

| Temperature | 70°C | 72 |

Advanced: How to resolve regioselectivity conflicts in electrophilic substitution reactions of the trifluoromethoxy/trifluoromethylthio substituents?

Methodological Answer:

The electron-withdrawing nature of -OCF₃ and -SCF₃ groups directs electrophiles to meta/para positions. However, steric hindrance from the bulky phenyl group may alter reactivity. To confirm regioselectivity:

- Computational Analysis: Use DFT calculations (e.g., Gaussian 16) to map electron density and predict substitution sites .

- Isotopic Labeling: Introduce deuterium at suspected reactive positions and analyze via LC-MS.

- X-ray Crystallography: Resolve crystal structures of intermediates (e.g., analogous compounds in ) to identify bonding patterns .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and ketone protons (δ 2.5–3.5 ppm).

- ¹⁹F NMR: Detect trifluoromethoxy (δ -55 to -60 ppm) and trifluoromethylthio (δ -40 to -45 ppm) groups .

- FT-IR: Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

Discrepancies may arise from:

- Enzyme Source Variability: Use recombinant enzymes (e.g., expressed in E. coli) to standardize assays.

- Solvent Effects: Replace DMSO with PBS buffer (≤1% v/v) to avoid denaturation.

- Control Experiments: Include known inhibitors (e.g., ’s enzyme inhibition studies) to validate assay conditions .

- Dose-Response Curvature: Perform triplicate measurements at 6–8 concentration points to calculate accurate IC₅₀ values.

Basic: What are the dominant reaction pathways for this ketone under reducing conditions?

Methodological Answer:

- Catalytic Hydrogenation: Use Pd/C or Raney Ni in ethanol to reduce the ketone to a secondary alcohol.

- Sodium Borohydride (NaBH₄): Selective reduction of carbonyl groups without affecting aryl halides.

- Side Reactions: Monitor for potential dehalogenation (e.g., loss of Cl) via GC-MS or TLC.

Advanced: How to computationally model the compound’s binding to cytochrome P450 enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 1TQN for CYP3A4) to predict binding poses.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.

- Binding Free Energy: Calculate ΔG using MM-PBSA/GBSA methods.

- Validation: Compare results with experimental IC₅₀ data from enzyme assays .

Basic: How to differentiate this compound from structurally similar derivatives (e.g., 3-(2-trifluoromethylphenyl)propionic acid)?

Methodological Answer:

- Chromatography (HPLC): Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to resolve retention time differences.

- Melting Point Analysis: Compare observed mp with literature values (e.g., ’s propionic acid derivative has mp ~120°C vs. the ketone’s mp ~80°C) .

- ¹³C NMR: Distinguish carbonyl carbons (~205 ppm for ketones vs. ~175 ppm for carboxylic acids).

Advanced: How to mitigate decomposition during long-term storage?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.

- Light Sensitivity: Store in amber vials under argon to prevent photooxidation of the trifluoromethylthio group.

- Lyophilization: For aqueous solutions, lyophilize and store at -20°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.